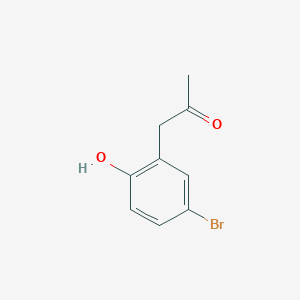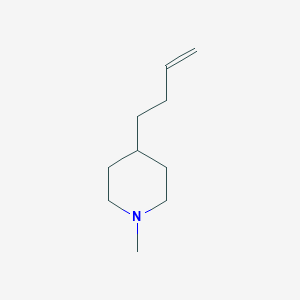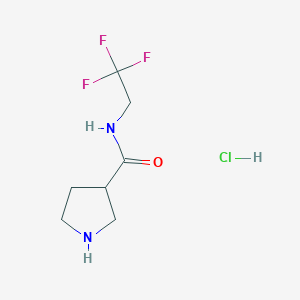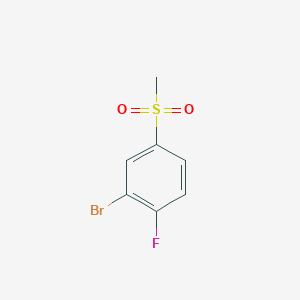
Ethyl 5-oxooxepane-4-carboxylate
Overview
Description
Ethyl 5-oxooxepane-4-carboxylate is a chemical compound with the molecular formula C9H14O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 27 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 aliphatic ether .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of this compound is 186.21 .Scientific Research Applications
Organocatalytic Applications
Ethyl 5-oxooxepane-4-carboxylate has been explored in organocatalysis, particularly in oxy-Cope/Michael cascade reactions. Barrett, Campbell, and Gleason (2023) described how ethyl diazepane carboxylate can catalyze the oxy-Cope rearrangement of various substrates, leading to cyclopentane-containing products. This process demonstrates the versatility of this compound in facilitating complex transformations in organic chemistry (Barrett, Campbell, & Gleason, 2023).
Synthesis of Chiral Compounds
The compound has also been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. Cox, Prager, Svensson, and Taylor (2003) reported that ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates can be transformed into these chiral compounds, highlighting its role in the preparation of enantiomerically pure substances (Cox, Prager, Svensson, & Taylor, 2003).
Photolytic Studies
Photolysis studies of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate have been conducted by Ang and Prager (1992), revealing insights into photolytic pathways and the formation of various products under different conditions. These findings are essential for understanding the photochemical behavior of similar compounds (Ang & Prager, 1992).
Synthesis of Polyfunctional Homoadamantanes
Ethyl 5-oxohomoadamantane-4-carboxylate, a related compound, has been synthesized and investigated for its potential as a precursor for diverse condensed heterocyclic compounds. Klimochkin, Tkachenko, and Rybakov (2018) explored its use in creating compounds with potential viral ion channel abrogating activity, demonstrating its potential in medicinal chemistry applications (Klimochkin, Tkachenko, & Rybakov, 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 5-oxooxepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRZAHWLSIAJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938181-32-9 | |
| Record name | ethyl 5-oxooxepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)

![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)






![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)

![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
